Cas no 852569-35-8 (4-amino-5-iodo-2-(trifluoromethyl)benzonitrile)

4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile is a halogenated aromatic compound featuring an amino group, an iodine substituent, and a trifluoromethyl group on a benzonitrile scaffold. Its unique structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for constructing complex heterocycles or fluorinated compounds. The presence of both electron-donating (amino) and electron-withdrawing (trifluoromethyl, nitrile) groups enhances its reactivity in cross-coupling reactions, such as Buchwald-Hartwig amination or Suzuki-Miyaura coupling. The iodine moiety offers further functionalization potential via halogen exchange. This compound’s stability and well-defined reactivity profile make it suitable for precision applications in medicinal chemistry and material science, where selective modifications are critical.
4-amino-5-iodo-2-(trifluoromethyl)benzonitrile structure
852569-35-8 structure
Product Name:4-amino-5-iodo-2-(trifluoromethyl)benzonitrile
CAS No:852569-35-8
MF:C8H4F3IN2
MW:312.030444145203
MDL:MFCD09838955
CID:990245
PubChem ID:25067377
Update Time:2025-05-23

4-amino-5-iodo-2-(trifluoromethyl)benzonitrile Chemical and Physical Properties

Names and Identifiers

    • 4-amino-5-iodo-2-(trifluoromethyl)benzonitrile
    • 4-Amino-5-iodo-2-(trifluoromethyl)-benzenecarbonitrile
    • 4-amino-5-iodo-2-(trifluoromethyl)benzenecarbonitrile
    • 4-Amino-5-iodo-2-trifluoromethyl-benzonitrile
    • 4-cyano-5-trifluoromethyl-2-iodo-aniline
    • 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile (ACI)
    • 4-Amino-5-iodo-2-trifluoromethylbenzonitrile
    • SCHEMBL202385
    • AKOS005072694
    • CS-0100904
    • RJRDPZZROCNGCH-UHFFFAOYSA-N
    • MFCD09838955
    • 852569-35-8
    • FD-0019
    • DTXSID70648650
    • DB-106570
    • MDL: MFCD09838955
    • Inchi: 1S/C8H4F3IN2/c9-8(10,11)5-2-7(14)6(12)1-4(5)3-13/h1-2H,14H2
    • InChI Key: RJRDPZZROCNGCH-UHFFFAOYSA-N
    • SMILES: N#CC1C(C(F)(F)F)=CC(N)=C(I)C=1

Computed Properties

  • Exact Mass: 311.93700
  • Monoisotopic Mass: 311.937
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 257
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.8A^2
  • XLogP3: 2.5

Experimental Properties

  • Melting Point: 170-172°
  • PSA: 49.81000
  • LogP: 3.34508

4-amino-5-iodo-2-(trifluoromethyl)benzonitrile Security Information

  • HazardClass:IRRITANT

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4-amino-5-iodo-2-(trifluoromethyl)benzonitrile Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: N-Iodosuccinimide Catalysts: p-Toluenesulfonic acid Solvents: Methanol ,  Tetrahydrofuran ;  16 h, rt
Reference
Structural elucidation of major selective androgen receptor modulator (SARM) metabolites for doping control
Garg, Neeraj; Hansson, Annelie; Knych, Heather K.; Stanley, Scott D.; Thevis, Mario; et al, Organic & Biomolecular Chemistry, 2018, 16(5), 698-702

4-amino-5-iodo-2-(trifluoromethyl)benzonitrile Raw materials

4-amino-5-iodo-2-(trifluoromethyl)benzonitrile Preparation Products

4-amino-5-iodo-2-(trifluoromethyl)benzonitrile Suppliers

Amadis Chemical Company Limited
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(CAS:852569-35-8)4-amino-5-iodo-2-(trifluoromethyl)benzonitrile
Order Number:A947162
Stock Status:in Stock
Quantity:5g/10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:56
Price ($):354.0/687.0
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Additional information on 4-amino-5-iodo-2-(trifluoromethyl)benzonitrile

Comprehensive Overview of 4-amino-5-iodo-2-(trifluoromethyl)benzonitrile (CAS No. 852569-35-8)

4-amino-5-iodo-2-(trifluoromethyl)benzonitrile (CAS No. 852569-35-8) is a highly specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique molecular structure featuring an amino group, an iodo substituent, and a trifluoromethyl group, is widely utilized in the synthesis of advanced intermediates. Its benzonitrile core and halogenated aromatic properties make it a valuable building block for drug discovery and material science applications.

In recent years, the demand for halogenated aromatic compounds like 4-amino-5-iodo-2-(trifluoromethyl)benzonitrile has surged due to their role in developing targeted therapies and precision agriculture solutions. Researchers are particularly interested in its potential as a pharmacophore in designing inhibitors for enzymes and receptors. The compound's trifluoromethyl group enhances its metabolic stability, making it a preferred choice for bioactive molecule development.

The synthesis of CAS No. 852569-35-8 involves multi-step organic reactions, including iodination and nitrile functionalization, which are critical for achieving high purity and yield. Analytical techniques such as HPLC, NMR, and mass spectrometry are employed to confirm its structural integrity. This compound is often referenced in patents related to anticancer agents and antiviral drugs, aligning with current trends in personalized medicine and infectious disease research.

From an industrial perspective, 4-amino-5-iodo-2-(trifluoromethyl)benzonitrile is a key intermediate in the production of high-performance materials and specialty chemicals. Its electron-withdrawing groups contribute to its reactivity in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in modern synthetic chemistry. These reactions are frequently searched by chemists exploring C-H activation and catalysis.

Environmental and safety considerations are paramount when handling iodo-substituted benzonitriles. While not classified as hazardous, proper storage conditions—such as protection from light and moisture—are recommended to maintain stability. The compound's eco-friendly applications in green chemistry are also a growing area of interest, particularly in reducing waste and improving atom economy.

In summary, 4-amino-5-iodo-2-(trifluoromethyl)benzonitrile (CAS No. 852569-35-8) is a versatile compound with broad applications in drug discovery, material science, and agrochemical innovation. Its unique structural features and reactivity profile continue to inspire advancements in synthetic methodology and molecular design, addressing some of the most pressing challenges in modern science.

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Amadis Chemical Company Limited
(CAS:852569-35-8)4-amino-5-iodo-2-(trifluoromethyl)benzonitrile
A947162
Purity:99%/99%
Quantity:5g/10g
Price ($):354.0/687.0
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